3-[9-(2-Carboxyethyl)-2-nitrofluoren-9-yl]propanoic acid
Description
3-[9-(2-Carboxyethyl)-2-nitrofluoren-9-yl]propanoic acid is an organic compound characterized by its unique structure, which includes a fluorenyl group substituted with a nitro group and a carboxyethyl group
Properties
IUPAC Name |
3-[9-(2-carboxyethyl)-2-nitrofluoren-9-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c21-17(22)7-9-19(10-8-18(23)24)15-4-2-1-3-13(15)14-6-5-12(20(25)26)11-16(14)19/h1-6,11H,7-10H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKOLFOIIZRVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2(CCC(=O)O)CCC(=O)O)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[9-(2-Carboxyethyl)-2-nitrofluoren-9-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the nitration of fluorene to introduce the nitro group, followed by carboxylation to add the carboxyethyl group. The final step involves the addition of the propanoic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[9-(2-Carboxyethyl)-2-nitrofluoren-9-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxyethyl group can be further modified through reduction reactions.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the carboxyethyl group can lead to the formation of carboxylic acids.
Scientific Research Applications
3-[9-(2-Carboxyethyl)-2-nitrofluoren-9-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[9-(2-Carboxyethyl)-2-nitrofluoren-9-yl]propanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxyethyl group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Propagermanium: An organometallic compound with similar structural features, used in alternative medicine.
Indole Derivatives: Compounds with a similar aromatic structure, known for their diverse biological activities.
Uniqueness
3-[9-(2-Carboxyethyl)-2-nitrofluoren-9-yl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
